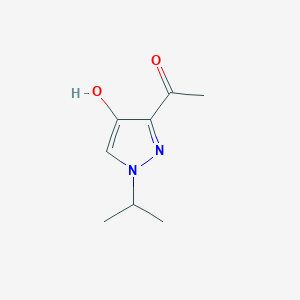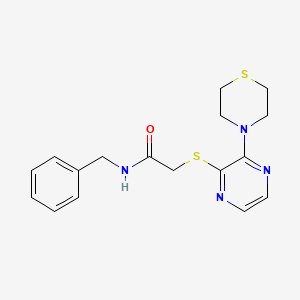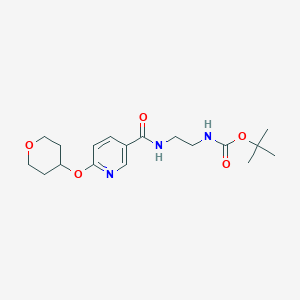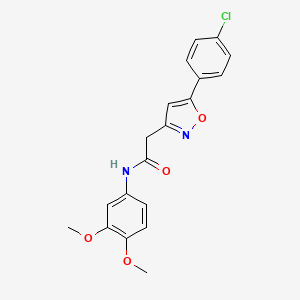![molecular formula C13H16ClN3O2 B2360154 N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361797-06-8](/img/structure/B2360154.png)
N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It was first synthesized in 2007 by scientists at Cephalon Inc. and has since been used in various scientific research applications.
Mécanisme D'action
CEP-33779 inhibits the transcription factor NF-κB, which plays a key role in regulating the immune response, inflammation, and cell survival. NF-κB is activated by various stimuli, including cytokines, bacterial and viral products, and stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation, cell survival, and proliferation. CEP-33779 blocks the activation of NF-κB by inhibiting the activity of the kinase IKKβ, which is required for the activation of NF-κB.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects. In cancer cells, CEP-33779 inhibits cell growth and induces apoptosis (programmed cell death). Inflammation research has shown that CEP-33779 reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, CEP-33779 has been shown to protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
CEP-33779 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It is also highly specific for the NF-κB pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, CEP-33779 also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for the use of CEP-33779 in scientific research. One area of interest is the use of CEP-33779 in combination with other anti-cancer drugs to enhance their effectiveness. Another area of interest is the use of CEP-33779 in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, CEP-33779 may have potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to explore these potential applications of CEP-33779.
Méthodes De Synthèse
The synthesis of CEP-33779 involves a multi-step process starting with the reaction of 3-chloropyridine-2-carbaldehyde with ethyl acetoacetate to form 3-chloro-2-oxo-2H-pyridine-1-acetic acid ethyl ester. This intermediate is then reacted with N-ethyl-N-methylprop-2-enamide in the presence of a base to form the final product, CEP-33779.
Applications De Recherche Scientifique
CEP-33779 has been used in various scientific research applications, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, CEP-33779 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. Inflammation research has shown that CEP-33779 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, CEP-33779 has been shown to protect neurons from damage and improve cognitive function.
Propriétés
IUPAC Name |
N-[2-[(3-chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-3-13(19)17(4-2)9-12(18)16-8-11-10(14)6-5-7-15-11/h3,5-7H,1,4,8-9H2,2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFRIPLWLRMJKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=C(C=CC=N1)Cl)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)
![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)







![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)
![N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2360094.png)